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Compound of Interest

Compound Name: 4-Butyl-2-methylaniline

Cat. No.: B126901 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a detailed comparison of the anti-cancer efficacy of 4-Butyl-2-
methylaniline, a core component of the investigational agent SMIP004-7, against other

mitochondrial complex I inhibitors. The data presented is collated from various preclinical

studies, offering insights into its potential as a therapeutic agent, particularly in drug-resistant

cancers.

Executive Summary
4-Butyl-2-methylaniline is an integral part of SMIP004-7, a small molecule inhibitor targeting

mitochondrial complex I. This complex is a critical component of the electron transport chain,

and its inhibition leads to cellular energy depletion and oxidative stress, ultimately triggering

cancer cell death. Preclinical studies have demonstrated the potent anti-cancer activity of

SMIP004-7 in various cancer models, including those resistant to standard therapies. This

guide compares the efficacy of SMIP004-7 with other known mitochondrial complex I inhibitors,

namely Metformin, IACS-10759, and Rotenone, across different cancer cell lines and in vivo

tumor models.

In Vitro Efficacy: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. The following tables summarize the IC50

values for SMIP004-7 and its alternatives in various prostate and triple-negative breast cancer
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cell lines. It is important to note that direct comparisons should be made with caution, as

experimental conditions such as incubation times may vary between studies.

Table 1: Comparative IC50 Values in Prostate Cancer Cell Lines

Compound Cell Line IC50 Incubation Time

SMIP004-7 LNCaP-S14 620 nM[1] Not Specified

LAPC4 0.68 µM[1] Not Specified

Metformin PC-3 2.248 mM[2] 48 hours

LNCaP 3.610 mM[2] 48 hours

22RV1 12.281 mM[2] 48 hours

PC3 7.72 mM[3] 72 hours

IACS-10759 C4-2B 0.312 nM[4] Not Specified

PC3 516.5 nM[4] Not Specified

Rotenone C4-2 Not Specified Not Specified

C4-2B Not Specified Not Specified

Table 2: Comparative IC50 Values in Triple-Negative Breast Cancer (TNBC) Cell Lines
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Compound Cell Line IC50 Incubation Time

SMIP004-7 MDA-MB-231 Not Specified Not Specified

Metformin MDA-MB-231 8.5 mM[5] Not Specified

MDA-MB-468 2.60 mM[5] Not Specified

MDA-MB-231 14.12 mM[6] Not Specified

MDA-MB-231 9.2 mM[7] Not Specified

MDA-MB-468 980 µM[8] Not Specified

IACS-10759 MDA-MB-468 Not Specified Not Specified

Rotenone MDA-MB-231 Not Specified Not Specified

In Vivo Efficacy: Preclinical Tumor Models
In vivo studies using animal models are crucial for evaluating the therapeutic potential of anti-

cancer compounds. The following table summarizes the available data on the in vivo efficacy of

SMIP004-7 and its alternatives in prostate and triple-negative breast cancer xenograft models.

Table 3: Comparative In Vivo Efficacy in Xenograft Models
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Compound Cancer Model Dosage
Treatment
Duration

Tumor Growth
Inhibition

SMIP004-7

LNCaP-S14

Prostate Cancer

Xenograft

50 mg/kg i.p.

daily
Not Specified

Potent

suppression of

tumor growth[1]

MDA-MB-231

Breast Cancer

Xenograft

Not Specified 3 weeks

~5-fold inhibition

of tumor

growth[1]

Metformin
MDA-MB-231

Xenograft
Not Specified Not Specified

Significant

reduction in

tumor growth[9]

HCC1806

Xenograft
Not Specified Not Specified

Decreased tumor

formation

efficiency[10]

IACS-10759

TNBC Patient-

Derived

Xenografts

(PDX)

Not Specified Not Specified
Stabilized tumor

growth[11][12]

Mechanism of Action: Targeting Mitochondrial
Complex I
4-Butyl-2-methylaniline, as part of SMIP004-7, exerts its anti-cancer effects by inhibiting the

function of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts

the electron transport chain, leading to a decrease in ATP production and an increase in

reactive oxygen species (ROS). The resulting cellular stress activates apoptotic pathways,

leading to cancer cell death. SMIP004-7 has been shown to have an uncompetitive mechanism

of inhibition, binding to a distinct region of the NDUFS2 subunit of complex I, which leads to its

rapid disassembly.[13]

Caption: Signaling pathway of 4-Butyl-2-methylaniline (as SMIP004-7).
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This section provides an overview of the methodologies used in the key experiments cited in

this guide.

Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000

cells/well) and allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of the test compounds

(e.g., SMIP004-7, Metformin) for a specified duration (e.g., 24, 48, or 72 hours).

MTT Addition: MTT reagent (final concentration of 0.5 mg/mL) is added to each well and

incubated for 3-4 hours at 37°C.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is

added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells, and the IC50 value is determined.

Western Blotting
Western blotting is used to detect specific proteins in a sample. This technique is crucial for

analyzing the expression of proteins involved in the mechanism of action of the tested

compounds, such as NDUFS2 (a subunit of mitochondrial complex I) and MDR1 (a multidrug

resistance protein).

Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing

protease inhibitors.
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Protein Quantification: The total protein concentration is determined using a protein assay

(e.g., BCA assay).

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to

the target protein (e.g., anti-NDUFS2 or anti-MDR1) overnight at 4°C.

Secondary Antibody Incubation: After washing, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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